molecular formula C20H18O6 B10783788 5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

Cat. No.: B10783788
M. Wt: 354.4 g/mol
InChI Key: PEYUIKBAABKQKQ-XIDAIZRNSA-N
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Description

The compound 5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole is a complex organic molecule with a unique structure. It features a furofuran ring system fused with benzodioxole moieties, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole typically involves multiple steps, starting from simpler organic compounds. The key steps include:

    Formation of the furofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of benzodioxole groups: This step often involves the use of reagents like methylenedioxyphenyl derivatives under specific conditions to ensure the correct attachment to the furofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodioxole rings.

    Reduction: This can affect the furofuran ring system, potentially leading to ring opening or other structural changes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce simpler alcohols or ethers.

Scientific Research Applications

5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole: has several applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of natural product derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Sesamin: A lignan compound with a similar furofuran structure.

    Asarinin: Another lignan with comparable benzodioxole groups.

Uniqueness

5-[(3As,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole: stands out due to its specific stereochemistry and the presence of multiple benzodioxole rings, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H18O6

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20?/m1/s1

InChI Key

PEYUIKBAABKQKQ-XIDAIZRNSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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